molecular formula C17H16N4O B11714743 3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-phenylmethylidene]propanehydrazide

3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-phenylmethylidene]propanehydrazide

Cat. No.: B11714743
M. Wt: 292.33 g/mol
InChI Key: KGMAYUILEUVBEY-UNOMPAQXSA-N
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Description

3-(1H-1,3-benzodiazol-1-yl)-N’-[(1E)-phenylmethylidene]propanehydrazide is a complex organic compound that features a benzodiazole ring fused with a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-benzodiazol-1-yl)-N’-[(1E)-phenylmethylidene]propanehydrazide typically involves the condensation of 3-(1H-1,3-benzodiazol-1-yl)propanehydrazide with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,3-benzodiazol-1-yl)-N’-[(1E)-phenylmethylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide moiety to amines.

    Substitution: The benzodiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-(1H-1,3-benzodiazol-1-yl)-N’-[(1E)-phenylmethylidene]propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-benzodiazol-1-yl)-N’-[(1E)-phenylmethylidene]propanehydrazide involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The hydrazide moiety can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-1,3-benzodiazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide moiety.

    3-(1H-1,3-benzodiazol-2-yl)-1-cyclohexylurea: Features a urea group and a cyclohexyl ring, differing in functional groups and overall structure.

    3-(1H-1,3-benzodiazol-1-yl)propan-1-amine: Contains an amine group instead of a hydrazide moiety.

Uniqueness

3-(1H-1,3-benzodiazol-1-yl)-N’-[(1E)-phenylmethylidene]propanehydrazide is unique due to its combination of a benzodiazole ring and a hydrazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-N-[(Z)-benzylideneamino]propanamide

InChI

InChI=1S/C17H16N4O/c22-17(20-19-12-14-6-2-1-3-7-14)10-11-21-13-18-15-8-4-5-9-16(15)21/h1-9,12-13H,10-11H2,(H,20,22)/b19-12-

InChI Key

KGMAYUILEUVBEY-UNOMPAQXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N\NC(=O)CCN2C=NC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32

Origin of Product

United States

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